molecular formula C28H16N4Na4O16S4 B12695951 Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) CAS No. 6272-71-5

Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate)

Cat. No.: B12695951
CAS No.: 6272-71-5
M. Wt: 884.7 g/mol
InChI Key: WMXWHKMEODSTIM-SGFVGHTISA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) involves multiple steps. The process typically starts with the nitration of benzene derivatives to introduce nitro groups. This is followed by sulphonation to add sulphonate groups. The final step involves the azo coupling reaction, where two aromatic compounds are linked through a nitrogen-nitrogen double bond .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction temperature, pH, and concentration of reactants are carefully monitored to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include aromatic amines, substituted aromatic compounds, and various intermediates used in further chemical synthesis .

Scientific Research Applications

Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy and other biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of colored plastics, textiles, and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo bond and sulphonate groups. The azo bond can undergo cleavage to release aromatic amines, which can interact with various molecular targets. The sulphonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4,4’-azobis(benzenesulphonate)
  • Tetrasodium 3,3’-azobis(4-nitrobenzenesulphonate)
  • Tetrasodium 3,3’-azobis(6-(2-(4-chloro-2-sulphonatophenyl)vinyl)benzenesulphonate)

Uniqueness

Tetrasodium 3,3’-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate) is unique due to the presence of both nitro and sulphonate groups, which impart distinct chemical properties and reactivity. Its vibrant color and solubility in water make it particularly valuable in dye and pigment applications.

Properties

CAS No.

6272-71-5

Molecular Formula

C28H16N4Na4O16S4

Molecular Weight

884.7 g/mol

IUPAC Name

tetrasodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b3-1+,4-2+,30-29?;;;;

InChI Key

WMXWHKMEODSTIM-SGFVGHTISA-J

Isomeric SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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